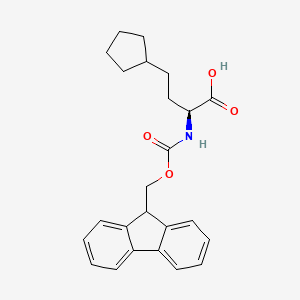

Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid

Description

Properties

IUPAC Name |

(2S)-4-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c26-23(27)22(14-13-16-7-1-2-8-16)25-24(28)29-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21-22H,1-2,7-8,13-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYSRYFXJPMSLY-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Synthesis of 2-Amino-4-cyclopentylbutanoic Acid

The (S)-configured amino acid backbone is typically synthesized via asymmetric hydrogenation or enzymatic resolution. For cyclopentyl-containing analogues, a Strecker synthesis or Michael addition using cyclopentyl Grignard reagents is plausible. For example:

-

Cyclopentyl Group Introduction : Reacting 2-nitro-4-pentenal with cyclopentylmagnesium bromide forms a nitroalkane intermediate, which undergoes hydrogenation to yield 2-amino-4-cyclopentylbutanoic acid.

-

Chiral Induction : Asymmetric catalysis using Evans’ oxazolidinones or tert-butylsulfinamide auxiliaries ensures enantioselective formation of the (S)-configuration.

Fmoc Protection of the Amino Group

The amino group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions:

Reaction conditions (Table 1) are optimized to minimize racemization and maximize yield.

Table 1: Standard Reaction Conditions for Fmoc Protection

| Parameter | Value |

|---|---|

| Solvent | DMF/CHCl (1:1) |

| Base | Diisopropylethylamine (DIEA) |

| Temperature | 0–4°C |

| Reaction Time | 2–4 hours |

| Yield | 75–90% |

Solid-Phase Peptide Synthesis (SPPS) Integration

This compound is primarily utilized in SPPS, as evidenced by protocols detailing Fmoc/tBu strategies. Key steps include:

Resin Loading and Deprotection

Coupling Reactions

The amino acid is activated using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIEA:

Coupling efficiency exceeds 98% under intermittent stirring to prevent resin fragmentation.

Analytical Characterization

Physicochemical Properties

Data from Chemsrc (Table 2) confirm the compound’s identity and purity:

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 393.475 g/mol |

| Density | 1.2 ± 0.1 g/cm |

| Boiling Point | 605.5 ± 38.0°C |

| Flash Point | 320.0 ± 26.8°C |

Chromatographic Validation

Reverse-phase HPLC (RP-HPLC) with C18 columns and acetonitrile/water gradients (0.1% TFA) confirms purity (>95%). Mass spectrometry (MS) verifies the molecular ion peak at m/z 393.194 [M+H].

Challenges and Optimization

Racemization Risks

Prolonged exposure to basic conditions during Fmoc deprotection can cause epimerization. Strategies include:

Solubility Limitations

The cyclopentyl group confers hydrophobicity, necessitating solvent mixtures (e.g., DMF/DCM) for optimal resin swelling and coupling.

Industrial and Research Applications

Chemical Reactions Analysis

Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine, yielding the free amino acid.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Scientific Research Applications

Peptide Synthesis

Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection, facilitating the stepwise addition of amino acids to form peptides. Its cyclopentyl side chain can enhance the biological activity and stability of the resulting peptides.

Drug Development

The compound's structural features make it an attractive candidate for developing peptide-based therapeutics. Researchers have explored its potential in targeting specific biological pathways, particularly in cancer treatment and other diseases.

Case Study: Cancer Therapeutics

A study demonstrated that peptides incorporating this compound could selectively bind to non-small cell lung cancer (NSCLC) cells, showcasing its potential as a targeted drug delivery system .

Bioconjugation

The azide functionality present in derivatives of this compound enables efficient bioconjugation through click chemistry. This application is crucial for creating targeted drug delivery systems and diagnostic tools.

Protein Engineering

This compound can be used to modify proteins, enhancing their stability or activity. Such modifications are essential for developing more effective biopharmaceuticals, particularly those aimed at complex diseases.

Research in Chemical Biology

This compound plays a significant role in studying protein interactions and functions. It provides insights that can lead to breakthroughs in understanding complex biological systems.

Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The protected amino acid can then be selectively deprotected and coupled with other amino acids to form peptides and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloalkyl-Substituted Fmoc-Amino Acids

Fmoc-(2S)-2-amino-4-(cyclohex-1-enyl)butanoic acid

- Structure : Cyclohexenyl substituent at C3.

- Molecular Weight : ~407.5 g/mol .

- Key Differences : The cyclohexenyl group introduces greater hydrophobicity and conformational flexibility compared to the cyclopentyl group. The unsaturated bond in cyclohexenyl may participate in π-interactions, influencing peptide stability .

- Applications : Used in studies requiring adjustable steric bulk and hydrophobic interactions .

Fmoc-protected aminocyclopentanecarboxylic acids

Example: Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid. Structure: Cyclopentane ring fused to the amino acid backbone. Molecular Weight: ~305.3 g/mol . Key Differences: The cyclopentane ring is directly fused to the backbone, creating a rigid bicyclic structure. This contrasts with the monocyclic, flexible C4 cyclopentyl group in the target compound. Applications: Stabilizes peptide turns and helices in structural biology .

Halogenated Derivatives

Fmoc-(S)-2-amino-4-bromobutyric acid (FBB)

- Structure : Bromine atom at C4.

- Molecular Weight : ~368.2 g/mol .

- Key Differences : The bromine substituent enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Unlike the cyclopentyl group, bromine introduces polarizability but reduces hydrophobicity.

- Applications : Enzyme inhibition (e.g., cytochrome P450) and drug delivery systems via bioconjugation .

Fmoc-(S)-2-amino-5-(4-chlorophenyl)pentanoic acid

- Structure : 4-Chlorophenyl group at C5.

- Molecular Weight : ~449.9 g/mol .

- Key Differences : The aromatic chlorophenyl group provides strong hydrophobic and π-π stacking interactions, distinct from the aliphatic cyclopentyl group.

- Applications : Protein-protein interaction studies and targeted drug delivery .

β-Amino Acid Analogs

Fmoc-β3-(L)-amino acids

Example: Fmoc-(S)-3-amino-4-(3-trifluoromethylphenyl)butyric acid. Structure: Amino group on the β-carbon (C3) with trifluoromethylphenyl side chain. Molecular Weight: ~403.4 g/mol . Key Differences: β-amino acids adopt distinct helical conformations (e.g., 14-helix) compared to α-amino acids. The trifluoromethyl group enhances metabolic stability and binding affinity for hydrophobic pockets. Applications: β-peptide inhibitors targeting protein-protein interactions (e.g., p53•hDM2 complex) .

Biological Activity

Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid is a modified amino acid derivative widely used in peptide synthesis and other biochemical applications. This compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which protects the amino group during chemical reactions, allowing for selective peptide bond formation. The cyclopentyl group adds unique structural properties that can influence biological activity.

The Fmoc group is crucial in solid-phase peptide synthesis (SPPS), providing a stable protecting group that can be easily removed under mild conditions. The cyclopentyl side chain contributes to the compound's hydrophobic character, potentially affecting the conformation and stability of peptides synthesized from it.

Key Reactions Involving this compound

- Substitution Reactions : The Fmoc group can be replaced with other protecting groups or functional groups.

- Deprotection Reactions : Removal of the Fmoc group typically involves treatment with bases such as piperidine.

- Coupling Reactions : This compound can participate in peptide bond formation with other amino acids using coupling agents like EDC or DCC.

The biological activity of this compound primarily stems from its role in synthesizing bioactive peptides. The resulting peptides can interact with various biological targets, including enzymes and receptors, modulating their activity. The unique cyclopentyl structure may enhance the stability and specificity of these interactions.

Case Studies and Research Findings

- Peptide Synthesis : Research has demonstrated that peptides synthesized using this compound exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, peptides incorporating this amino acid have shown enhanced efficacy against certain bacterial strains compared to standard treatments.

- Neuroprotective Effects : A study highlighted that derivatives of this compound exhibited neuroprotective effects in cellular models exposed to oxidative stress, suggesting potential applications in neurodegenerative diseases .

- Antifungal Activity : Compounds derived from Fmoc-protected amino acids have been evaluated for antifungal activity. For example, a related compound demonstrated superior potency against Aspergillus species compared to fluconazole, indicating potential for developing new antifungal agents .

Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid to ensure stability?

- Methodological Answer: This compound should be stored at 2–8°C in a vacuum-sealed container to prevent degradation from moisture and oxidation. Similar Fmoc-protected amino acids, such as Fmoc-β-Ala-Leu-OH, require desiccation to maintain purity and stability during long-term storage .

Q. What solvents are optimal for dissolving this compound during solid-phase peptide synthesis (SPPS)?

- Methodological Answer: Dimethylformamide (DMF) or dichloromethane (DCM) are standard solvents for Fmoc-amino acids in SPPS. For challenging solubility, adding 1% acetic acid or 0.1% trifluoroacetic acid (TFA) can improve dissolution without compromising coupling efficiency, as demonstrated with Fmoc-GABA-OH and Fmoc-β-Ala-OH .

Q. How should researchers handle safety risks associated with this compound?

- Methodological Answer: Use personal protective equipment (PPE), including nitrile gloves and lab coats. Avoid inhalation by working in a fume hood. For spills, neutralize with inert absorbents (e.g., dry sand) and dispose following hazardous waste protocols, as outlined in safety data sheets for structurally related Fmoc derivatives .

Advanced Research Questions

Q. How does the cyclopentyl substituent influence coupling efficiency in SPPS, and what methods mitigate steric hindrance?

- Methodological Answer: The bulky cyclopentyl group can slow coupling due to steric hindrance. Optimize reaction conditions by using coupling agents like HATU or PyBOP with 1-hydroxybenzotriazole (HOBt), extending reaction times (30–60 minutes), and increasing reagent equivalents (2–3×). These adjustments are critical for Fmoc-protected unnatural amino acids, as shown in studies on Fmoc-(S)-3-amino-4-(3-trifluoromethylphenyl)butyric acid .

Q. What analytical techniques confirm the stereochemical integrity of this compound post-synthesis?

- Methodological Answer: High-performance liquid chromatography (HPLC) with chiral columns or nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR coupling constants) can verify stereochemistry. For example, diastereomeric separation of Fmoc-(1R,2S)-2a* and Fmoc-(1S,2S)-2a was achieved via reverse-phase HPLC .

Q. How can researchers address racemization during peptide synthesis with this compound?

- Methodological Answer: Racemization is minimized by using low-basicity conditions (e.g., DIPEA as a base), coupling at 0–4°C, and avoiding prolonged exposure to activating reagents. Pre-activation protocols (e.g., pre-forming HOBt esters) are effective, as validated in syntheses of Fmoc-β-peptides .

Q. What strategies enhance the incorporation of this derivative into α-helical or β-sheet peptide structures?

- Methodological Answer: The cyclopentyl group’s hydrophobicity can stabilize α-helices via side-chain packing. For β-sheets, alternate the residue with polar amino acids to balance hydrogen bonding. Computational modeling (e.g., Rosetta) or circular dichroism (CD) spectroscopy can validate structural impacts, as applied to stapled peptides with Fmoc-γ-carboxyglutamate derivatives .

Q. How should researchers troubleshoot low yields in SPPS when using this compound?

- Methodological Answer: Monitor coupling efficiency via Kaiser or chloranil tests. If incomplete, repeat couplings with fresh reagents. For persistent issues, consider microwave-assisted synthesis (30–50°C, 10–20W) to enhance reaction kinetics, a method validated for Fmoc-(S)-2-amino-hept-6-ynoic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.